molecular formula C12H12O4 B8759079 3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate CAS No. 108761-29-1

3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate

Cat. No. B8759079
Key on ui cas rn: 108761-29-1
M. Wt: 220.22 g/mol
InChI Key: LZBZVXBQAJUKGA-UHFFFAOYSA-N
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Patent
US05200553

Procedure details

To a solution of butyric acid (1.10 g., 12.5 mmol.) in dimethylformamide (13 ml.) is added triethylamine (1.78 g., 17.6 mmol.) and 3-chlorophthalide (2.10 g., 12.5 mmol.). The reaction mixture is stirred for 8 days, ethyl acetate (40 ml.) is added and the mixture is filtered. The filtrate is washed with 4×15 ml. water, dried over magnesium sulfate, filtered and concentrated in vacuo. Yield 2.28 g. (82.8%). 1H-NMR ppm (CDCl3): 7.93 (dd, J=0.7. 7.5 Hz, 1H), 7.76 (dt, J=1.1, 7.5 Hz, 1H), 7.65 (dt, J=1.0, 8.2 Hz, 1H), 7.58 (dd, J=0.7, 8.2 Hz, 1H), 7.46 (s, 1H), 2.42 (t, J=7.4 Hz, 2H), 1.72 (sextet, J=7.4 Hz, 2H), 0.99 (t, J=7.4 Hz, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].C(N(CC)CC)C.Cl[CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:17](=[O:18])[O:16]1.C(OCC)(=O)C>CN(C)C=O>[C:1]([O:6][CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:17](=[O:18])[O:16]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
1.78 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1OC(=O)C2=CC=CC=C12
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The filtrate is washed with 4×15 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
Smiles
C(CCC)(=O)OC1OC(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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